molecular formula C15H16O2 B14452039 Benzene, 1,2-dimethoxy-4-(phenylmethyl)- CAS No. 78238-97-8

Benzene, 1,2-dimethoxy-4-(phenylmethyl)-

Cat. No.: B14452039
CAS No.: 78238-97-8
M. Wt: 228.29 g/mol
InChI Key: IIKOTACVRVPETC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of a phenylmethyl group. One common method is the Williamson ether synthesis, where catechol is reacted with methyl iodide in the presence of a base to form 1,2-dimethoxybenzene. This intermediate can then undergo a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield Benzene, 1,2-dimethoxy-4-(phenylmethyl)- .

Industrial Production Methods

Industrial production of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dimethoxy-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

Benzene, 1,2-dimethoxy-4-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,2-dimethoxy-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure but with a propenyl group instead of a phenylmethyl group.

    Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at different positions on the benzene ring.

Uniqueness

Benzene, 1,2-dimethoxy-4-(phenylmethyl)- is unique due to the presence of both methoxy and phenylmethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

78238-97-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-benzyl-1,2-dimethoxybenzene

InChI

InChI=1S/C15H16O2/c1-16-14-9-8-13(11-15(14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

IIKOTACVRVPETC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=CC=C2)OC

Origin of Product

United States

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